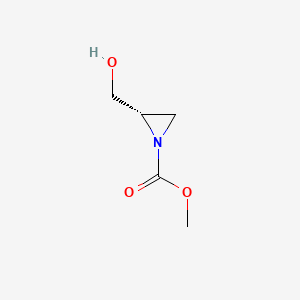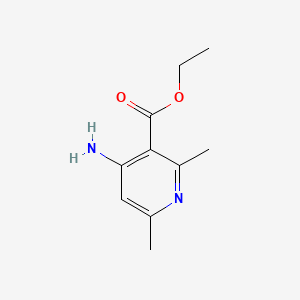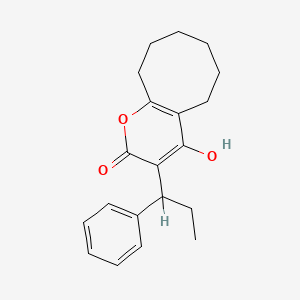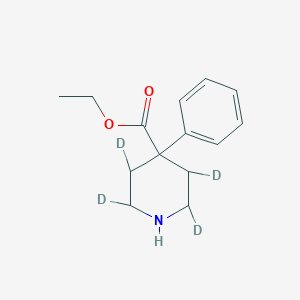![molecular formula C22H28N2O2 B573709 N-[1-(1-Hydroxy-2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide CAS No. 192385-57-2](/img/structure/B573709.png)
N-[1-(1-Hydroxy-2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-Hydroxy-2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide, commonly known as HPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPP belongs to the class of compounds known as piperidines and is a derivative of propanamide. In
Mécanisme D'action
HPP exerts its effects through the modulation of the dopaminergic and serotonergic systems in the brain. It acts as an agonist at the D2 dopamine receptors and a partial agonist at the 5-HT1A serotonin receptors. This dual mechanism of action makes HPP a potential candidate for the treatment of various neuropsychiatric disorders.
Biochemical and Physiological Effects
HPP has been shown to increase the levels of dopamine and serotonin in the brain, leading to improvements in cognitive function and mood. It also exhibits antioxidant properties and has been found to reduce oxidative stress in the brain, which is a hallmark of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of HPP is its high potency, which makes it an ideal candidate for use in lab experiments. However, its limited solubility in water can pose a challenge in certain experimental settings. Additionally, the high cost of synthesis and purification of HPP can be a limiting factor in its widespread use in research studies.
Orientations Futures
There are several future directions for the study of HPP. One potential avenue of research is the development of HPP-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the investigation of HPP's potential as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to elucidate the long-term effects and safety profile of HPP.
Conclusion
In conclusion, HPP is a promising compound with potential therapeutic applications in various scientific research fields. Its unique mechanism of action and neuroprotective properties make it an attractive candidate for further study. However, more research is needed to fully understand its effects and potential applications.
Méthodes De Synthèse
HPP can be synthesized through a multistep process involving the reaction of piperidine with phenylpropanolamine, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
HPP has shown promising results in various scientific research studies. It has been found to exhibit neuroprotective properties and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. HPP has also been studied for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Propriétés
IUPAC Name |
N-[1-(1-hydroxy-2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-21(25)24(19-11-7-4-8-12-19)20-13-15-23(16-14-20)22(26)17-18-9-5-3-6-10-18/h3-12,20,22,26H,2,13-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGPUNPRPAPHFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)C(CC2=CC=CC=C2)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661480 |
Source


|
| Record name | N-[1-(1-Hydroxy-2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192385-57-2 |
Source


|
| Record name | N-[1-(1-Hydroxy-2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2(1H)-Pyrimidinone, 4-amino-1-(tetrahydro-3,4-dihydroxy-2-furanyl)-, [2S-(2alpha,3ba,4ba)]- (9CI)](/img/no-structure.png)




![2H-Isoxazolo[4,5-g]indazole](/img/structure/B573638.png)


ethane](/img/structure/B573644.png)
